Methyl 3-Pyridylacetate hydrochloride

Description

Strategic Importance of Pyridine-3-Acetate Scaffolds in Modern Organic Synthesis

The pyridine (B92270) ring is a fundamental structural motif in a vast number of biologically active compounds and functional materials. rsc.orgresearchgate.net Pyridine-containing scaffolds are among the most prevalent heterocycles in FDA-approved drugs, highlighting their significance in pharmaceutical development. rsc.orgnih.gov The pyridine-3-acetate scaffold, in particular, positions a reactive acetic acid or ester group at the 3-position of the ring, which has proven to be strategically important for several reasons.

Academic Significance of Methyl 3-Pyridylacetate (B8606304) Hydrochloride as a Chemical Entity

The academic significance of methyl 3-pyridylacetate hydrochloride lies in its role as a versatile intermediate and building block in organic synthesis. ontosight.ai This compound provides researchers with a stable and reactive starting material for constructing more elaborate molecules. The hydrochloride salt form enhances the compound's stability and often improves its solubility in certain solvent systems, which is advantageous for synthetic transformations.

In academic research, this chemical entity is utilized in the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science. For instance, it can be a precursor for creating derivatives that are investigated for their biological activity. ontosight.ai The ester functional group can be hydrolyzed to the corresponding carboxylic acid or converted into amides and other derivatives, providing a handle for molecular elaboration. nih.gov Its use as a building block for protein degrader molecules is another area of its application in cutting-edge research. calpaclab.com The study of compounds like this compound also contributes to the fundamental understanding of reaction mechanisms and synthetic strategies involving pyridine derivatives.

Chemical and Physical Properties

Below are the key chemical and physical properties of this compound and its corresponding free base, Methyl 3-Pyridylacetate.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀ClNO₂ |

| Molecular Weight | 187.6235 g/mol cymitquimica.com |

| IUPAC Name | methyl 2-(pyridin-3-yl)acetate;hydrochloride |

| InChI | InChI=1S/C8H9NO2.ClH/c1-11-8(10)5-7-3-2-4-9-6-7;/h2-4,6H,5H2,1H3;1H cymitquimica.com |

| InChI Key | VKOSBUGMYWSLSS-UHFFFAOYSA-N cymitquimica.com |

| Synonyms | Methyl 2-(pyridin-3-yl)acetate hydrochloride, Methyl3-PyridylacetateHydrochloride cymitquimica.com |

Table 2: Properties of Methyl 3-Pyridylacetate (Free Base)

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉NO₂ nih.gov |

| Molecular Weight | 151.16 g/mol nih.gov |

| CAS Number | 39998-25-9 calpaclab.comnih.gov |

| IUPAC Name | methyl 2-pyridin-3-ylacetate nih.gov |

| Synonyms | Methyl 3-pyridineacetate, 3-Pyridineacetic acid, methyl ester nih.gov |

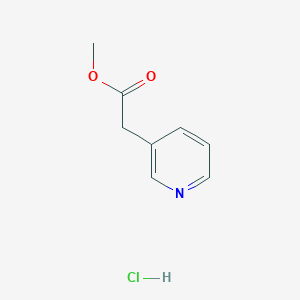

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-pyridin-3-ylacetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.ClH/c1-11-8(10)5-7-3-2-4-9-6-7;/h2-4,6H,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOSBUGMYWSLSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CN=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Chemistry of Methyl 3 Pyridylacetate Hydrochloride

Esterification of 3-Pyridylacetic Acid to Methyl 3-Pyridylacetate (B8606304)

The conversion of 3-pyridylacetic acid to its corresponding methyl ester, Methyl 3-Pyridylacetate, is a crucial step in the synthesis of the target compound. This transformation is typically achieved through esterification, a reaction that can be carried out using several protocols.

Direct Esterification Protocols

Direct esterification, commonly known as Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. In the case of Methyl 3-Pyridylacetate, this involves reacting 3-pyridylacetic acid with methanol (B129727). The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol is often used, or water is removed as it is formed.

The mechanism of this acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester.

Commonly used acid catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). The choice of catalyst and reaction conditions, such as temperature and reaction time, can significantly influence the yield of the ester.

Table 1: Reaction Parameters for Direct Esterification of 3-Pyridylacetic Acid

| Parameter | Conditions |

| Reactants | 3-Pyridylacetic Acid, Methanol (often in excess) |

| Catalyst | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TsOH) |

| Temperature | Typically reflux temperature of methanol |

| Reaction Time | Several hours, monitored by TLC or GC |

Catalytic Approaches in Esterification Reactions

Beyond simple mineral acids, various other catalytic systems can be employed for the esterification of 3-pyridylacetic acid. These can offer advantages such as milder reaction conditions, higher yields, and easier work-up procedures. Lewis acids, such as salts of hafnium(IV) and zirconium(IV), have been shown to be effective catalysts for direct ester condensations.

Heterogeneous catalysts, like ion-exchange resins (e.g., Amberlyst-15), can also be utilized. The use of a solid-phase catalyst simplifies the purification process, as the catalyst can be easily removed by filtration at the end of the reaction. This approach is also considered more environmentally friendly.

Hydrochloride Salt Formation of Methyl 3-Pyridylacetate

Once Methyl 3-Pyridylacetate has been synthesized and purified, the next step is the formation of its hydrochloride salt. This is typically achieved by treating a solution of the methyl ester with hydrochloric acid. The basic nitrogen atom of the pyridine (B92270) ring readily accepts a proton from the acid, forming the corresponding pyridinium (B92312) chloride salt.

The reaction is generally carried out in a non-aqueous solvent in which the hydrochloride salt is insoluble, facilitating its precipitation and isolation. Anhydrous solvents such as diethyl ether, isopropanol, or ethyl acetate (B1210297) are commonly used. Gaseous hydrogen chloride or a solution of HCl in an anhydrous solvent can be bubbled through or added to the solution of the ester. The resulting solid, Methyl 3-Pyridylacetate hydrochloride, can then be collected by filtration, washed with a cold solvent to remove any unreacted starting material or excess acid, and dried.

Table 2: Conditions for Hydrochloride Salt Formation

| Parameter | Conditions |

| Reactant | Methyl 3-Pyridylacetate |

| Reagent | Hydrogen Chloride (gas or solution in anhydrous solvent) |

| Solvent | Diethyl ether, Isopropanol, Ethyl acetate |

| Procedure | Precipitation of the salt from solution |

| Purification | Filtration and washing with a cold, non-polar solvent |

Development of Alternative Synthetic Pathways to this compound

While the esterification of 3-pyridylacetic acid is a common route, several alternative synthetic pathways to this compound have been explored, often starting from more readily available pyridine precursors.

Multi-Step Conversions from Diverse Pyridine Precursors

One of the primary alternative starting materials for the synthesis of 3-pyridylacetic acid and its derivatives is 3-picoline (3-methylpyridine). A common strategy involves the side-chain functionalization of 3-picoline. This can be achieved through various methods, including:

Ammoxidation followed by hydrolysis and esterification: 3-Picoline can be converted to 3-cyanopyridine (B1664610) via ammoxidation. The nitrile can then be hydrolyzed to 3-pyridylacetic acid, which is subsequently esterified to the methyl ester.

Halogenation followed by cyanation, hydrolysis, and esterification: The methyl group of 3-picoline can be halogenated to form 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine. This is followed by a reaction with a cyanide salt to yield 3-pyridylacetonitrile. Hydrolysis of the nitrile affords 3-pyridylacetic acid, which can then be esterified.

Another important precursor is 3-acetylpyridine (B27631). The Willgerodt-Kindler reaction provides a method to convert aryl methyl ketones to the corresponding ω-arylalkanoic acid derivatives. In this reaction, 3-acetylpyridine can be heated with sulfur and a secondary amine, such as morpholine (B109124), to form a thioamide intermediate. Subsequent hydrolysis of the thioamide yields 3-pyridylacetic acid.

3-Vinylpyridine can also serve as a starting material. It can be reacted with morpholine and sulfur, followed by hydrolysis with hydrochloric acid to produce 3-pyridylacetic acid hydrochloride.

Investigation of Novel Reaction Systems for Methyl Pyridylacetate Formation

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of pyridylacetic acid derivatives. One such novel approach is a three-component synthesis that utilizes the dual reactivity of Meldrum's acid derivatives. In this method, a pyridine-N-oxide is activated and undergoes nucleophilic substitution by a Meldrum's acid derivative. The resulting intermediate then acts as an electrophile and is ring-opened by a nucleophile, such as an alcohol, leading to the formation of the corresponding ester after decarboxylation. This method offers a convenient and simple route to substituted pyridylacetic acid derivatives.

Optimization and Scale-Up of this compound Production

The industrial production of this compound, a key intermediate in the synthesis of various pharmaceuticals, necessitates robust and optimized synthetic strategies. The primary route to this compound involves the esterification of 3-Pyridylacetic acid with methanol, typically under acidic conditions, followed by the formation of the hydrochloride salt. Optimization and scale-up efforts are centered on improving reaction efficiency, promoting sustainable practices, and ensuring high product purity.

Process intensification aims to develop more efficient, cost-effective, and sustainable chemical production methods by reducing equipment size, energy consumption, and waste generation. mdpi.comresearchgate.net In the context of this compound synthesis, these principles are applied primarily to the esterification step, which is a reversible reaction. mdpi.com

Process Intensification Techniques:

Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems or microreactors offers significant advantages. numberanalytics.comresearchgate.net This approach provides superior control over reaction parameters like temperature and pressure, enhances heat and mass transfer, and allows for safer handling of reagents. For the esterification of 3-Pyridylacetic acid, a continuous process can lead to higher yields and shorter reaction times. numberanalytics.com

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically accelerate the rate of esterification. aiche.org This method offers more efficient and uniform heating compared to conventional methods, leading to significantly reduced reaction times and potentially higher conversion rates. nih.govuctm.edu Studies on similar esterifications have shown that microwave assistance can achieve optimal conversions in minutes rather than hours. uctm.edu

Green Chemistry Considerations:

The application of green chemistry principles is crucial for developing environmentally benign and sustainable synthetic processes. rasayanjournal.co.inresearchgate.net

Catalysis: While traditional esterification often uses homogeneous mineral acids like sulfuric acid, these are corrosive and difficult to separate from the reaction mixture. mdpi.comresearchgate.net A greener alternative is the use of solid acid catalysts, such as macroporous ion-exchange resins (e.g., Amberlyst-15) or functionalized silicas. usm.myresearchgate.net These heterogeneous catalysts are easily separated by filtration, can be reused multiple times, and are generally less corrosive, minimizing waste and simplifying purification. usm.my

Solvent Selection: The choice of solvent has a major impact on the environmental footprint of a process. Efforts are being made to replace hazardous solvents with greener alternatives. researchgate.net For the synthesis of pyridine derivatives, exploring solvent-free conditions or using environmentally friendly solvents is a key area of research. researchgate.netresearchgate.net Some patented methods for producing the precursor, 3-Pyridylacetic acid hydrochloride, have successfully minimized or eliminated the use of organic solvents, thereby reducing "three wastes" (waste gas, wastewater, and industrial residue). google.com

Atom Economy and Waste Reduction: One-pot synthesis, where multiple reaction steps are carried out in the same reactor without isolating intermediates, improves atom economy and reduces waste. google.com A one-pot approach for producing 3-Pyridylacetic acid hydrochloride from 3-acetylpyridine has been developed, simplifying the process and saving recrystallization steps. google.com This principle can be extended to the subsequent esterification and salt formation to streamline the entire production chain.

| Catalyst Type | Examples | Advantages | Disadvantages | Green Chemistry Alignment |

|---|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | High activity, low cost | Corrosive, difficult to separate, generates acidic waste | Low |

| Heterogeneous Solid Acid | Ion-Exchange Resins (e.g., Amberlyst-15), Zeolites | Easily separable, reusable, non-corrosive, can be used in continuous reactors | Potentially lower activity than homogeneous catalysts, can be more expensive | High |

| Enzymatic | Immobilized Lipases | High selectivity, mild reaction conditions, biodegradable | Higher cost, potential for denaturation, slower reaction rates | Very High |

Achieving high purity on a large scale is critical for pharmaceutical intermediates. For this compound, which is a crystalline solid, several purification strategies can be employed and optimized.

Recrystallization: This is the most common and effective method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. google.com The choice of solvent is critical; it should dissolve the compound well at high temperatures but poorly at low temperatures. For related hydrochloride salts, solvents like ethanol (B145695), isopropanol, or aqueous ethanol mixtures are often effective. orgsyn.org Optimizing parameters such as cooling rate, agitation, and seeding can control crystal size and morphology, which is important for filtration and handling on a large scale.

Decolorization: If the crude product is colored, treatment with activated carbon can be used to adsorb colored impurities. google.com This is typically done by adding a small amount of activated carbon to a solution of the crude product, heating briefly, and then filtering the carbon away before crystallization. This technique is explicitly mentioned in patented processes for the precursor, 3-Pyridylacetic acid hydrochloride. google.com

Extraction: Liquid-liquid extraction is a powerful tool for removing certain types of impurities. Before the final hydrochloride salt formation, the free base (Methyl 3-Pyridylacetate) can be dissolved in an organic solvent and washed with an aqueous solution to remove water-soluble impurities. Conversely, acidic or basic washes can remove basic or acidic impurities, respectively. researchgate.net For instance, after neutralizing the reaction mixture, extraction with a solvent like ethyl acetate or dichloromethane (B109758) can separate the desired ester from inorganic salts. sciencemadness.org

Washing and Filtration: After crystallization, the solid product collected by filtration must be washed with a cold, pure solvent to remove any residual mother liquor clinging to the crystal surfaces. researchgate.net The efficiency of this step is crucial for achieving high purity.

| Parameter | Objective | Impact on Purity & Yield |

|---|---|---|

| Solvent Selection | High solubility at high temperature, low solubility at low temperature. Impurities should be either very soluble or insoluble. | Crucial for both high purity and recovery yield. A poor solvent choice can lead to low yield or ineffective purification. |

| Cooling Rate | Control the rate of crystal formation. | Slow cooling generally promotes the formation of larger, purer crystals. Rapid cooling can trap impurities and lead to smaller crystals that are harder to filter. |

| Agitation | Maintain a uniform temperature and prevent solid mass formation. | Proper agitation improves heat transfer and can lead to more uniform crystal size. |

| Final Temperature | Maximize product precipitation from the solution. | Cooling to a lower final temperature increases the yield but may also cause some impurities to precipitate if their concentration is high. |

Chemical Reactivity and Mechanistic Investigations of Methyl 3 Pyridylacetate Hydrochloride

Transformations Involving the Methyl Ester Moiety

The methyl ester group of Methyl 3-Pyridylacetate (B8606304) hydrochloride is susceptible to nucleophilic acyl substitution reactions, typical of carboxylic acid esters. These transformations are fundamental in modifying the side chain of the molecule.

Hydrolysis to 3-Pyridylacetic Acid and Related Reactions

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 3-Pyridylacetic acid, is a foundational reaction. This transformation can be achieved under both acidic and basic conditions.

Under acidic conditions, the reaction mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid and regenerate the acid catalyst. The process is reversible, and an excess of water is typically used to drive the equilibrium towards the products.

Base-catalyzed hydrolysis, or saponification, is an irreversible process that generally proceeds with higher yields. A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide (B1231860) ion. The methoxide ion, being a strong base, deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol. An acidic workup is subsequently required to protonate the carboxylate and isolate the free 3-Pyridylacetic acid.

These hydrolysis reactions are crucial for synthesizing derivatives that require a free carboxylic acid group, such as in the preparation of certain pharmaceuticals.

Transesterification Studies with Various Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For Methyl 3-Pyridylacetate, this allows for the synthesis of various other alkyl 3-pyridylacetate esters. This reaction can be catalyzed by either an acid or a base.

In acid-catalyzed transesterification, the mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction is an equilibrium process, and using the desired alcohol as the solvent is a common strategy to shift the equilibrium towards the formation of the new ester.

Base-catalyzed transesterification typically employs an alkoxide base corresponding to the desired alcohol. The alkoxide attacks the ester's carbonyl carbon, leading to a tetrahedral intermediate, which then expels the original methoxide group to form the new ester.

Studies on related substrates have demonstrated the feasibility of this transformation with a range of alcohols, highlighting its utility in modifying the ester functionality.

Table 1: Examples of Transesterification with 3-Pyridylacetate Derivatives

| Alcohol | Catalyst | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Benzyl (B1604629) alcohol | KOtBu | THF, rt | Benzyl 2-(pyridin-2-yl)propanoate | 65 |

| Allyl alcohol | KOtBu | THF, rt | Allyl 2-(pyridin-2-yl)propanoate | 61 |

| Ethanol (B145695) | Acid or Base | Reflux | Ethyl 3-Pyridylacetate | Varies |

Note: Data for benzyl and allyl esters are from a study on a closely related 2-substituted pyridylpropanoate intermediate, demonstrating the principle of the reaction. Data for ethanol and propanol (B110389) are illustrative of common transesterification reactions.

Formation of Amides and Other Carboxylic Acid Derivatives

The methyl ester of 3-pyridylacetate can be converted into amides through aminolysis. This reaction typically involves heating the ester with a primary or secondary amine. The reaction can be slow and may require a catalyst or conversion to a more reactive carboxylic acid derivative.

Direct aminolysis involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, followed by the elimination of methanol. The reactivity of the amine plays a significant role, with more nucleophilic amines reacting more readily. For less reactive amines, such as anilines, the ester is often first hydrolyzed to the carboxylic acid, which is then coupled with the amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or converted to a more reactive acyl chloride.

Research on similar intermediates has shown successful amide formation with various amines, producing a diverse range of 3-pyridylacetamides.

Table 2: Amidation of 3-Pyridylacetate Derivatives with Various Amines

| Amine | Method | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Benzylamine | Direct Heating | Toluene, 200 °C, Microwave | N-Benzyl-2-(pyridin-2-yl)propanamide | 65 |

| Morpholine (B109124) | Direct Heating | Toluene, 200 °C, Microwave | 1-Morpholino-2-(pyridin-2-yl)propan-1-one | 68 |

Note: Data is derived from a study on a closely related 2-substituted pyridylpropanoate intermediate, illustrating the reaction's scope with different amine types.

Reactions of the Pyridine (B92270) Nucleus within Methyl 3-Pyridylacetate Hydrochloride

The presence of the protonated nitrogen atom in the hydrochloride salt transforms the pyridine ring into a pyridinium (B92312) ion. This has profound effects on its reactivity, making it highly resistant to electrophilic attack but susceptible to nucleophilic addition.

Electrophilic Aromatic Substitution Reactivity Profiling

The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom. This intrinsic property makes it less reactive towards electrophilic aromatic substitution (EAS). Furthermore, in this compound, the nitrogen atom is protonated, placing a positive charge on the ring. This, combined with the electron-withdrawing nature of the methoxycarbonylmethyl group (-CH₂COOCH₃), severely deactivates the ring towards electrophiles.

Reactions like nitration and halogenation, which are common for benzene, require extremely harsh conditions for pyridine and are even more difficult for pyridinium salts. researchgate.netrsc.org When substitution does occur, it is directed to the 3-position (meta to the nitrogen). This is because the intermediates formed from attack at the 2- or 4-positions would place a positive charge on the already positively charged nitrogen atom, which is highly unfavorable. The intermediate from attack at the 3-position avoids this destabilizing arrangement.

For Methyl 3-Pyridylacetate, the existing substituent is already at the 3-position. Any further EAS would be directed by both the pyridinium nitrogen and the alkyl acetate (B1210297) group. The deactivating nature of the pyridinium ion is the dominant factor, making further substitution exceptionally difficult. For instance, the nitration of the analogous methyl benzoate (B1203000) requires a mixture of concentrated nitric and sulfuric acids and yields the meta-nitro product, demonstrating the deactivating effect of the ester group. aiinmr.com The deactivation in the case of the pyridinium ring is significantly stronger.

Nucleophilic Additions and Dearomatization Pathways

In stark contrast to its inertness towards electrophiles, the pyridinium ring in this compound is highly activated for nucleophilic attack. nih.gov The positive charge on the ring makes it an excellent electrophile, readily reacting with a variety of nucleophiles. This reaction leads to the formation of dihydropyridine (B1217469) derivatives, effectively breaking the aromaticity of the ring.

Nucleophilic addition typically occurs at the 2- or 4-positions (ortho or para to the nitrogen), as this allows the positive charge to be neutralized on the electronegative nitrogen atom in the resulting intermediate. The regioselectivity of the attack can be influenced by steric factors and the nature of the nucleophile.

Studies on 3-substituted pyridinium salts have shown that nucleophiles, such as Grignard reagents (R-MgX) and organolithium compounds, add to the ring to form stable dihydropyridine products. saskoer.calibretexts.orgyoutube.comyoutube.com For example, the addition of a Grignard reagent to a 3-substituted pyridinium salt can lead to the formation of 1,2- or 1,4-dihydropyridines. These dearomatized products are versatile synthetic intermediates, which can be oxidized back to substituted pyridines or further functionalized.

Table 3: Regioselectivity of Nucleophilic Addition to 3-Substituted Pyridinium Salts

| Nucleophile | Substrate | Product(s) | Key Findings |

|---|---|---|---|

| Grignard Reagents (e.g., MeMgBr) | 3-Substituted Pyridinium Salts | 1,2- and 1,4-Dihydropyridines | Addition occurs readily, regioselectivity depends on substituents and reaction conditions. |

| Organocuprates | N-Acylpyridinium Salts | 1,4-Dihydropyridines | High regioselectivity for 1,4-addition is often observed. |

This reactivity provides a powerful method for the functionalization of the pyridine ring, a pathway that is inaccessible through electrophilic substitution for this particular compound.

Catalytic Hydrogenation and Reduction Strategies

The pyridine ring of this compound is susceptible to catalytic hydrogenation, a process that can lead to the corresponding piperidine (B6355638) derivative. This transformation is typically achieved using hydrogen gas in the presence of a metal catalyst. Common catalysts for this purpose include platinum, palladium, and rhodium, often supported on carbon. The reaction conditions, such as temperature, pressure, and solvent, can significantly influence the reaction's outcome and selectivity.

For instance, the hydrogenation of related pyridyl derivatives often requires elevated pressures and temperatures to achieve complete saturation of the aromatic ring. The choice of catalyst can also be crucial; for example, rhodium-based catalysts are sometimes favored for their ability to hydrogenate the pyridine ring under milder conditions compared to palladium or platinum.

In addition to the reduction of the pyridine ring, the ester functional group of this compound can also be a target for reduction. libretexts.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, 2-(pyridin-3-yl)ethanol. libretexts.org This reaction typically proceeds via a nucleophilic acyl substitution mechanism, where a hydride ion attacks the carbonyl carbon of the ester. libretexts.org It is important to note that such strong reducing agents will also reduce the carboxylic acid that could be formed from hydrolysis of the ester.

A summary of potential reduction products is presented in the table below.

| Starting Material | Reagent(s) | Major Product |

| Methyl 3-pyridylacetate | H₂, Pd/C | Methyl 3-piperidylacetate |

| Methyl 3-pyridylacetate | LiAlH₄, then H₂O | 2-(Pyridin-3-yl)ethanol |

This table presents expected products based on general principles of organic chemistry.

Reactivity at the Alpha-Methylene Carbon of this compound

The methylene (B1212753) group situated between the pyridine ring and the ester carbonyl group (the α-carbon) is a key site of reactivity in this compound. The protons on this carbon are acidic due to the electron-withdrawing effects of both the adjacent pyridine ring and the carbonyl group.

The acidity of the α-protons allows for deprotonation by a suitable base to form a carbanion or enolate. This nucleophilic intermediate can then participate in various carbon-carbon bond-forming reactions. organic-chemistry.orgresearchgate.net For example, it can react with alkyl halides in an alkylation reaction to introduce an alkyl group at the α-position.

Furthermore, the enolate can undergo aldol-type condensation reactions with aldehydes or ketones. This reaction would result in the formation of a β-hydroxy ester, which can be a valuable synthetic intermediate. The choice of base and reaction conditions is critical to control the outcome of these reactions and avoid side reactions such as self-condensation.

Recent research has highlighted various metal-free and metal-catalyzed methods for carbon-carbon bond formation that could potentially be applied to derivatives of methyl 3-pyridylacetate. rsc.orgorganic-chemistry.org These advanced strategies offer alternative pathways for creating complex molecular architectures. organic-chemistry.org

The corresponding carboxylic acid, 3-pyridylacetic acid, and its derivatives are known to undergo decarboxylation, particularly when the alpha-carbon is substituted. acs.org This process involves the loss of carbon dioxide and can be a powerful tool for introducing new functional groups. For example, decarboxylative fluorination of lithium pyridylacetates has been demonstrated, providing a route to fluoromethylpyridines. beilstein-journals.orgresearchgate.net

Similarly, decarboxylative trifluoromethylthiolation of lithium 2- and 4-pyridylacetates has been achieved. beilstein-journals.org These reactions often proceed through the formation of an intermediate where the pyridine nitrogen plays a role in facilitating the decarboxylation step. beilstein-journals.org While these examples involve the 2- and 4-isomers, the underlying principles suggest that similar strategies could potentially be adapted for 3-pyridylacetate derivatives under appropriate conditions.

A recent three-component synthesis of substituted pyridylacetic acid derivatives utilizes a decarboxylative substitution of Meldrum's acid derivatives, showcasing the versatility of decarboxylation in building complex molecules. acs.orgnih.gov Doubly decarboxylative Michael-type additions of pyridylacetic acid have also been developed, further expanding the synthetic utility of this reaction class. nih.gov

Role of the Hydrochloride in Reactivity and Stability

The presence of the hydrochloride salt in this compound has a significant impact on its chemical properties. The protonation of the pyridine nitrogen by hydrochloric acid renders the pyridine ring more electron-deficient. This increased electron-withdrawing nature enhances the acidity of the α-methylene protons, making them easier to remove with a base.

From a stability perspective, the hydrochloride salt form generally increases the compound's stability and shelf-life. nih.gov The salt is typically a crystalline solid that is less prone to degradation than the free base, which may be an oil or a less stable solid. For instance, forming a hydrochloride salt can significantly improve the stability of a drug substance and prevent unwanted interactions with other components in a formulation. nih.gov

However, the acidic nature of the hydrochloride salt can also influence its reactivity. For instance, in reactions involving bases, the first equivalent of the base will be consumed to neutralize the hydrochloric acid before any reaction at the α-carbon can occur. This must be taken into account when planning syntheses involving this compound. The salt form can also affect solubility, often increasing water solubility compared to the free base.

The choice of the salt form can be a critical factor in drug development, influencing properties such as solubility, stability, and bioavailability. nih.gov

Derivatization and Analogue Synthesis Based on Methyl 3 Pyridylacetate Hydrochloride

Synthesis of Structurally Modified Pyridylacetate Derivatives

The generation of analogues from methyl 3-pyridylacetate (B8606304) can be broadly categorized into two main approaches: direct modification of the pyridine (B92270) nucleus and transformations involving the side chain. These strategies are crucial for developing libraries of related compounds for various research applications.

Direct C-H functionalization of the pyridine ring is often challenging due to its electron-deficient nature. Therefore, alternative strategies are frequently employed to introduce substituents onto the heterocyclic core. A notable and flexible method involves a three-component synthesis that utilizes substituted pyridine-N-oxides as precursors. caltech.eduacs.org This approach allows for the construction of pyridylacetate derivatives with a variety of substituents on the ring.

The process begins with the activation of a substituted pyridine-N-oxide, which then undergoes nucleophilic substitution by a Meldrum's acid derivative. The resulting intermediate can then be treated with a nucleophile, such as methanol (B129727), to induce ring-opening and decarboxylation, yielding the desired substituted methyl pyridylacetate. caltech.edu This methodology has been successfully used to introduce a range of functional groups at various positions of the pyridine ring, as detailed in the table below. acs.orgresearchgate.net

| Pyridine-N-oxide Precursor | Resulting Substitution on Pyridylacetate Ring | Position of Substitution | Reference |

|---|---|---|---|

| 2-Methylpyridine-N-oxide | Methyl (-CH₃) | 4 | acs.org |

| 3-Methylpyridine-N-oxide | Methyl (-CH₃) | 4 | acs.org |

| 4-tert-Butylpyridine-N-oxide | tert-Butyl (-C(CH₃)₃) | 2 | acs.org |

| 4-Phenylpyridine-N-oxide | Phenyl (-C₆H₅) | 2 | acs.org |

| 4-Methoxypyridine-N-oxide | Methoxy (-OCH₃) | 2 | acs.org |

| 4-Bromopyridine-N-oxide | Bromo (-Br) | 2 | acs.org |

This synthetic route demonstrates considerable tolerance for both electron-donating and electron-withdrawing groups, providing a reliable pathway to a diverse library of ring-functionalized pyridylacetate analogues. acs.org

The acetic acid side chain of methyl 3-pyridylacetate offers a rich platform for derivatization. The methyl ester can be readily converted into other esters, amides, or ketones, significantly altering the molecule's properties.

A versatile synthetic intermediate, generated from the reaction of an activated pyridine-N-oxide and a Meldrum's acid derivative, can be subjected to various nucleophilic ring-opening conditions to yield a range of side-chain modified products. acs.orgresearchgate.net For instance, treatment with different alcohols in the presence of a base like potassium tert-butoxide affords various esters. The use of amine nucleophiles leads to the formation of corresponding amides, a transformation that proceeds efficiently with both primary and secondary amines. Furthermore, reaction with organometallic reagents, such as Grignard reagents, can convert the side chain into a ketone. acs.org

The table below summarizes several successful modifications of the pyridylacetate side chain.

| Nucleophile/Reagent | Resulting Functional Group | Product Type | Reference |

|---|---|---|---|

| Methanol/Sodium Methoxide (B1231860) | Methyl Ester (-COOCH₃) | Ester | acs.org |

| Benzyl (B1604629) Alcohol/Potassium tert-Butoxide | Benzyl Ester (-COOCH₂C₆H₅) | Ester | acs.org |

| Allyl Alcohol/Potassium tert-Butoxide | Allyl Ester (-COOCH₂CH=CH₂) | Ester | acs.org |

| iso-Butylmagnesium Bromide | iso-Butyl Ketone (-COCH₂CH(CH₃)₂) | Ketone | acs.org |

| Benzylamine | N-Benzyl Amide (-CONHCH₂C₆H₅) | Amide | acs.org |

| Indoline | N-Indolinyl Amide | Amide | acs.org |

Stereoselective Derivatization Using Methyl 3-Pyridylacetate Hydrochloride as a Chiral Auxiliary

In the field of asymmetric synthesis, chiral auxiliaries are employed to control the stereochemical outcome of a reaction. While methyl 3-pyridylacetate itself is not chiral, its corresponding carboxylic acid can be coupled to a chiral molecule to guide subsequent transformations in a stereoselective manner.

A well-established methodology in asymmetric synthesis involves the use of pseudoephedrine as a practical and effective chiral auxiliary. caltech.educaltech.edu In this approach, a carboxylic acid, such as 3-pyridylacetic acid (obtained by hydrolysis of the methyl ester), is first converted into a tertiary amide by coupling with pseudoephedrine. caltech.edunih.gov The resulting pseudoephedrine amide serves as the substrate for subsequent reactions.

The chiral environment provided by the pseudoephedrine scaffold directs the approach of incoming reagents. For example, the enolate of the pseudoephedrine amide can undergo highly diastereoselective alkylations with a variety of alkyl halides. caltech.eduharvard.edu The chiral auxiliary effectively shields one face of the enolate, forcing the alkyl halide to add from the opposite face, thus creating a new stereocenter with high fidelity. After the desired stereocenter has been set, the auxiliary can be cleaved under acidic or basic hydrolysis to yield an enantiomerically enriched α-substituted carboxylic acid, or reduced to provide the corresponding alcohol. caltech.educaltech.edu This strategy allows for the conversion of the achiral 3-pyridylacetic acid framework into valuable, chiral building blocks.

Construction of Complex Heterocyclic and Polycyclic Architectures

The inherent reactivity of the pyridylacetate scaffold makes it a valuable precursor for the synthesis of more complex, fused heterocyclic systems. A prominent example is the construction of the indolizine (B1195054) nucleus. Indolizine is an aromatic, bicyclic heterocycle consisting of a fused pyridine and pyrrole (B145914) ring, which forms the core of many natural alkaloids. rsc.orgjbclinpharm.org

The synthesis of indolizines can be achieved from pyridylacetate derivatives via a 1,3-dipolar cycloaddition reaction. jbclinpharm.orgrsc.org This process typically involves the 2-pyridylacetate (B8455688) isomer, but the underlying chemistry is applicable to pyridinium (B92312) ylides in general. The key steps are:

N-Alkylation: The nitrogen of the pyridine ring is alkylated, typically using an α-halo ester, to form a pyridinium salt.

Ylide Formation: In the presence of a mild base, the pyridinium salt is deprotonated at the active methylene (B1212753) group of the acetate (B1210297) side chain. This forms a pyridinium ylide, which is a stable 1,3-dipole.

Cycloaddition: The pyridinium ylide then reacts with a dipolarophile, such as an electron-deficient alkene or alkyne (e.g., dimethyl acetylenedicarboxylate). This is a concerted [3+2] cycloaddition reaction that forms a dihydropyrrolopyridine intermediate.

Aromatization: The intermediate subsequently undergoes oxidation or elimination to form the final, stable aromatic indolizine ring system. rsc.org

This powerful annulation strategy transforms a simple pyridylacetate precursor into a significantly more complex, fused polycyclic architecture, demonstrating the utility of this compound as a foundational building block in heterocyclic synthesis. rsc.orgorganic-chemistry.org

Applications in Advanced Organic Synthesis and Catalysis Utilizing Methyl 3 Pyridylacetate Hydrochloride

Methyl 3-Pyridylacetate (B8606304) Hydrochloride as a Versatile Synthetic Building Block

The utility of Methyl 3-pyridylacetate hydrochloride as a synthetic intermediate is rooted in the reactivity of its constituent parts: the pyridine (B92270) ring, the active methylene (B1212753) group, and the ester functionality. This allows for its incorporation into a wide array of organic structures, particularly in the synthesis of pharmaceutically active compounds.

The 3-pyridylacetic acid framework is a crucial component in the synthesis of various pharmaceutical agents. One of the most notable applications is in the preparation of Risedronate sodium, a bisphosphonate used for the treatment of osteoporosis. The synthesis of the active ingredient, risedronic acid, utilizes 3-pyridylacetic acid hydrochloride as a key starting material. In a typical synthetic route, 3-pyridylacetic acid hydrochloride is reacted with phosphorous acid and phosphorus trichloride (B1173362) to construct the core bisphosphonate structure. While the parent acid is often cited, this compound represents a closely related precursor that can be readily hydrolyzed to the required carboxylic acid, making it an integral part of the synthetic strategy for this class of drugs.

Table 1: Role in Pharmaceutical Synthesis

| Precursor | Target Molecule | Therapeutic Class | Key Synthetic Transformation |

|---|

Note: this compound is a direct precursor to the carboxylic acid used in this synthesis.

The pyridylacetic acid moiety is a prevalent substructure in many drug candidates and biologically active compounds. nih.govwhiterose.ac.uk this compound serves as a convenient reagent for directly introducing the CH₂(CO₂Me) group attached to a 3-pyridyl ring. Synthetic strategies can leverage this building block to avoid the multi-step construction of this fragment from simpler pyridine precursors.

The introduction of this moiety can be achieved through various standard organic transformations. The ester group can undergo transesterification or amidation to form different esters or amides, respectively. Furthermore, the pyridine ring itself can be functionalized, or it can be constructed as part of a larger synthetic scheme where the pyridylacetate unit is incorporated early in the process. The development of three-component synthesis methods for pyridylacetic acid derivatives, which involve the reaction of pyridine-N-oxides, Meldrum's acid derivatives, and various nucleophiles, underscores the importance of this structural unit in modern organic synthesis. nih.gov

Catalytic Functions of this compound and its Derivatives

Beyond its role as a structural component, the chemical nature of this compound and its derivatives allows them to participate in and catalyze organic reactions. The presence of the basic nitrogen atom on the pyridine ring, the acidic proton in its hydrochloride form, and the modifiable ester group all contribute to its catalytic potential.

As a hydrochloride salt, the pyridine nitrogen exists in its protonated, pyridinium (B92312) form. This makes the compound a moderately strong acid (pKa of the pyridinium ion is 5.23) that can function as a Brønsted acid catalyst. wikipedia.org This acidic character can be harnessed to catalyze a variety of organic reactions that are promoted by protons, such as esterifications, acetal (B89532) formations, and hydrolyses. The parent compound, 3-pyridylacetic acid hydrochloride, is noted to act as an acid catalyst in reactions involving amines, alcohols, and carboxylic acids. The catalytic activity stems from the ability of the pyridinium ion to protonate substrates, thereby activating them towards nucleophilic attack.

Table 2: Potential Acid-Catalyzed Reactions

| Reaction Type | Substrates | Role of Catalyst |

|---|---|---|

| Esterification | Carboxylic Acid + Alcohol | Protonation of the carbonyl oxygen |

| Acetal Formation | Aldehyde/Ketone + Alcohol | Protonation of the carbonyl oxygen |

Pyridine and its derivatives are fundamental ligands in coordination chemistry and are widely employed in transition metal catalysis. researchgate.netwikipedia.org The nitrogen atom's lone pair of electrons readily coordinates with metal centers, and the substituents on the pyridine ring can be tuned to modulate the steric and electronic properties of the resulting catalyst. researchgate.net

Methyl 3-pyridylacetate can serve as a scaffold for designing more complex ligands. The ester functionality is a versatile handle for chemical modification. For instance, it can be converted into an amide by reacting it with a primary or secondary amine. If the amine contains an additional donor atom (e.g., another pyridine, an imine, or a phosphine (B1218219) group), the resulting product is a bidentate or tridentate ligand. These multidentate ligands form highly stable complexes with transition metals like palladium, rhodium, and iridium, which are active catalysts for a wide range of transformations, including cross-coupling reactions, hydrogenations, and carbonylations. nih.gov

Table 3: Ligand Design Strategies

| Starting Material | Modification Reaction | Resulting Ligand Type | Potential Catalytic Application |

|---|---|---|---|

| Methyl 3-pyridylacetate | Amidation with 2-picolylamine | Tridentate (N,N,N) | Olefin Polymerization |

| Methyl 3-pyridylacetate | Amidation with (diphenylphosphino)ethylamine | Bidentate (P,N) | Asymmetric Hydrogenation |

Organocatalysis, which uses small organic molecules to catalyze reactions, has emerged as a powerful tool in synthesis. Pyridine-based structures are prominent in this field, acting as Lewis bases or as components of chiral catalysts. researchgate.net The nitrogen atom of the pyridine ring can function as a nucleophilic catalyst, for example, in acylation reactions.

Derivatives of Methyl 3-pyridylacetate have been utilized in asymmetric synthesis. A notable example involves the reaction of its parent acid, 3-pyridylacetic acid hydrochloride, with the chiral auxiliary pseudoephedrine. The resulting chiral amide can then direct enantioselective reactions, demonstrating the potential of the 3-pyridylacetate framework in developing effective organocatalysts for stereocontrolled transformations. Furthermore, the oxidation of the pyridine nitrogen to a pyridine-N-oxide can generate a new class of organocatalysts, as N-oxides are known to be effective Lewis basic catalysts for various reactions, including allylation and silylation. researchgate.net

Supramolecular Assembly and Catalysis

The pyridyl group is a well-established coordinating moiety in the construction of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net The nitrogen atom's lone pair of electrons readily forms coordinate bonds with a wide range of transition metal ions, acting as a versatile node for the construction of one-, two-, and three-dimensional networks. researchgate.net The substitution pattern of the pyridine ring plays a crucial role in determining the ultimate geometry of the resulting supramolecular assembly. For Methyl 3-pyridylacetate, the substituent at the 3-position directs metal coordination in a way that can lead to angular or bent linkages, promoting the formation of intricate and often porous architectures.

Beyond direct metal coordination, the ester functionality of Methyl 3-pyridylacetate can participate in a variety of non-covalent interactions that are critical for the stabilization and function of supramolecular assemblies. These interactions include hydrogen bonding, where the carbonyl oxygen can act as a hydrogen bond acceptor, and π-π stacking interactions between the aromatic pyridine rings. mdpi.com These weak interactions, acting in concert, provide the necessary stability to the extended network and can influence the packing of molecules in the solid state, ultimately dictating the material's properties, such as porosity and guest accessibility. The interplay of coordination bonds and weaker non-covalent forces is a key principle in the rational design of functional supramolecular materials. mdpi.com

The catalytic applications of metal complexes derived from pyridine-based ligands are extensive and well-documented. nih.govtcu.edu Transition metal complexes featuring pyridinyl ligands have shown efficacy in a broad spectrum of catalytic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. researchgate.net The electronic properties of the pyridine ring can be readily tuned by the introduction of electron-donating or electron-withdrawing substituents, which in turn modulates the catalytic activity of the coordinated metal center. In the case of Methyl 3-pyridylacetate, the acetate (B1210297) group can influence the Lewis acidity of the metal ion, potentially enhancing its catalytic performance.

Advanced Analytical and Spectroscopic Characterization Methodologies for Methyl 3 Pyridylacetate Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the molecular structure of an organic compound in solution. For Methyl 3-Pyridylacetate (B8606304) hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the atomic connectivity. The protonation of the pyridine (B92270) nitrogen to form the hydrochloride salt significantly influences the chemical shifts of the ring protons and carbons, generally causing them to shift downfield due to the increased electron-withdrawing nature of the positively charged pyridinium (B92312) ion.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. In Methyl 3-Pyridylacetate hydrochloride, the spectrum is expected to show distinct signals for the four aromatic protons on the pyridinium ring, the methylene (B1212753) (-CH₂-) protons, and the methyl (-CH₃) protons of the ester group. Due to the electron-withdrawing effect of the protonated nitrogen, the pyridinium protons are shifted to a lower field compared to the neutral free base.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum for this compound will show signals for the five carbons of the pyridinium ring, the methylene carbon, the ester carbonyl carbon, and the methyl carbon. Similar to the proton spectrum, the pyridinium carbons are deshielded and appear at higher chemical shifts upon protonation.

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in a solvent like Deuterium Oxide (D₂O) or DMSO-d₆.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~8.8 | s (singlet) | N/A |

| H-6 | ~8.7 | d (doublet) | ~5-6 |

| H-4 | ~8.5 | d (doublet) | ~8 |

| H-5 | ~7.9 | dd (doublet of doublets) | J ≈ 8, 6 |

| -CH₂- | ~4.0 | s (singlet) | N/A |

| -OCH₃ | ~3.7 | s (singlet) | N/A |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~170 |

| C-6 | ~148 |

| C-2 | ~146 |

| C-4 | ~142 |

| C-3 | ~135 |

| C-5 | ~128 |

| -OCH₃ | ~53 |

| -CH₂- | ~39 |

To confirm the assignments made from 1D NMR and establish the complete bonding framework, several 2D NMR experiments are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show cross-peaks connecting H-4 with H-5, and H-5 with H-6, confirming their positions on the pyridinium ring. pressbooks.pub

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbons to which they are directly attached. columbia.edu This is invaluable for assigning the carbon signals. Expected correlations would include:

H-2 with C-2

H-4 with C-4

H-5 with C-5

H-6 with C-6

The methylene protons with the methylene carbon (-CH₂-)

The methyl protons with the methyl carbon (-OCH₃)

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons over two to three bonds. columbia.edu It is crucial for connecting the different fragments of the molecule. Key HMBC correlations for confirming the structure of this compound would be:

A correlation between the methylene (-CH₂-) protons and the pyridinium carbons C-3 and C-4.

A correlation from the methylene (-CH₂-) protons to the carbonyl carbon (C=O).

A correlation from the methyl (-OCH₃) protons to the carbonyl carbon (C=O).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides essential information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental formula of the molecule. For this compound, the analysis would be performed on the cation (C₈H₁₀NO₂⁺).

Molecular Formula: C₈H₉NO₂ (free base)

Molecular Weight: 151.16 g/mol (free base)

Cation Formula: [C₈H₁₀NO₂]⁺

Calculated Exact Mass of Cation: 152.06550 u

Observing a peak at or very near m/z 152.0655 in an HRMS spectrum would confirm the elemental composition of the protonated molecule.

LC-MS/MS combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. mdpi.com This technique is ideal for assessing the purity of a sample and for detecting and quantifying trace-level impurities. nih.gov

In a typical LC-MS/MS analysis of this compound, the sample would be injected into an LC system, often with a C18 reversed-phase column. A gradient elution with solvents like water and acetonitrile would separate the target compound from any impurities. The eluent is then introduced into the mass spectrometer.

In the first stage of MS, the parent ion (m/z ≈ 152) is selected. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The pattern of these fragment ions is characteristic of the molecule's structure. libretexts.orglibretexts.org Predicted fragmentation pathways for the [C₈H₁₀NO₂]⁺ ion include:

Loss of methoxy radical (•OCH₃): [M+H - 31]⁺ → m/z 121

Loss of methanol (B129727) (CH₃OH): [M+H - 32]⁺ → m/z 120

Loss of the carbomethoxy group (•COOCH₃): [M+H - 59]⁺ → m/z 93 (pyridin-3-ylmethyl cation)

Monitoring for these specific parent-to-fragment transitions allows for highly selective and sensitive detection, making it an excellent method for purity assessment and trace analysis. researchgate.net

X-ray Diffraction Analysis for Solid-State Structure Determination

While NMR and MS provide data on the molecule's structure and connectivity, X-ray diffraction analysis of a single crystal provides the definitive solid-state structure. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles.

For this compound, a successful single-crystal X-ray diffraction study would reveal:

The conformation of the acetate (B1210297) side chain relative to the pyridinium ring.

The exact geometry of the pyridinium ring, which may show slight distortions upon protonation.

Crucially, the intermolecular interactions that define the crystal packing. This includes the strong ionic interaction and likely hydrogen bond between the pyridinium proton (N⁺-H) and the chloride anion (Cl⁻). nih.gov

Although a specific crystal structure for this compound is not widely reported, analysis of similar pyridine hydrochloride salts shows that the N⁺-H···Cl⁻ interaction is a dominant feature in the crystal packing. nih.govresearchgate.net

Chromatographic Methods for Purity and Impurity Profiling

Gas Chromatography (GC) for Volatile Components Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. For this compound, GC analysis is primarily employed to assess purity by detecting and quantifying volatile organic impurities. However, the direct analysis of the hydrochloride salt by conventional GC is challenging due to its low volatility. The salt typically decomposes at the high temperatures required for volatilization in the GC injector.

To overcome this, two main approaches are generally considered. The first involves a sample preparation step to convert the hydrochloride salt back to its free base form, Methyl 3-Pyridylacetate, which is more volatile. This is typically achieved by neutralization with a base followed by extraction into an organic solvent. The second approach is the use of derivatization to create a more volatile and thermally stable analogue of the compound.

A standard GC analysis would likely employ a capillary column with a mid-polarity stationary phase, such as one containing 5% phenyl-polysiloxane. Detection can be effectively carried out using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification of impurities. cdc.gov The MS detector is particularly useful as it provides structural information based on the fragmentation pattern of the eluted compounds. researchgate.net

Illustrative GC Method Parameters:

Below is a table representing a hypothetical set of GC parameters that could serve as a starting point for method development for the analysis of the free base, Methyl 3-Pyridylacetate.

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temp. | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Detector | Mass Spectrometer (MS) |

| Scan Range | 40-400 m/z |

This table is illustrative and based on general principles for analyzing similar pyridine derivatives; specific optimization would be required.

Thermal Analysis Techniques

Thermal analysis techniques are essential for understanding the physical and chemical properties of materials as a function of temperature. For a pharmaceutical salt like this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide invaluable data regarding its thermal stability, decomposition, and phase transitions. mdpi.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time in a controlled atmosphere. This technique is crucial for determining the thermal stability and decomposition profile of this compound. For organic hydrochloride salts, TGA thermograms often reveal a multi-step decomposition process. researchgate.net

A typical analysis would be expected to show an initial weight loss corresponding to the release of hydrogen chloride (HCl) gas, followed by the subsequent decomposition of the remaining organic molecule at higher temperatures. nih.gov The temperature at which these weight loss events occur provides information about the thermal stability of the salt. The analysis is usually performed under an inert nitrogen atmosphere to prevent oxidative degradation.

Hypothetical TGA Data for this compound:

This table illustrates a potential two-step decomposition profile for the compound.

| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Associated Event |

| Step 1 | 150 - 220 | ~24.0% | Loss of Hydrogen Chloride (HCl) |

| Step 2 | 220 - 400 | ~76.0% | Decomposition of Methyl 3-Pyridylacetate moiety |

Note: The data presented is hypothetical and serves as an example of expected thermal behavior for a compound of this nature.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org DSC is used to detect physical transitions, such as melting, crystallization, and glass transitions. libretexts.org

For this compound, a crystalline solid, the primary application of DSC would be to determine its melting point, which is a key indicator of purity. The DSC thermogram would show an endothermic peak corresponding to the energy absorbed during the melting process. nih.gov The temperature at the peak of this endotherm is taken as the melting point, and the area under the peak corresponds to the enthalpy of fusion. nih.gov The presence of impurities would typically lead to a broadening of the melting peak and a depression of the melting point.

Illustrative DSC Data for this compound:

The following table provides an example of the type of data obtained from a DSC analysis.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Fusion (J/g) |

| Melting | 142.5 | 145.0 | 110.2 |

This data is illustrative. Actual values would need to be determined experimentally.

Theoretical and Computational Chemistry Studies of Methyl 3 Pyridylacetate Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Methyl 3-Pyridylacetate (B8606304) Hydrochloride at the atomic level. These methods provide a detailed picture of the electron distribution and energy landscape of the molecule.

Density Functional Theory (DFT) Studies on Conformational Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Methyl 3-Pyridylacetate Hydrochloride, DFT studies are crucial for mapping its conformational landscape. The presence of the ester group and the protonated pyridine (B92270) ring allows for several possible spatial arrangements of the atoms.

The key rotatable bonds in this compound are the C-C bond between the pyridine ring and the acetate (B1210297) group, and the C-O bond of the ester. DFT calculations can determine the relative energies of the different conformers that arise from rotation around these bonds. The protonation of the pyridine nitrogen significantly influences the electronic distribution within the ring, affecting the rotational barriers and the stability of different conformations. mdpi.complos.org

Table 1: Illustrative Relative Energies of this compound Conformers from DFT Calculations This table presents hypothetical data based on typical computational results for similar molecules.

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 0° | 5.2 |

| B | 60° | 1.5 |

| C | 120° | 0.0 |

Ab Initio Molecular Orbital Calculations for Energetic Properties

Ab initio molecular orbital calculations, which are based on first principles without the use of empirical parameters, provide highly accurate energetic properties for molecules like this compound. These calculations can be used to determine ionization potentials, electron affinities, and the energies of molecular orbitals (HOMO and LUMO).

The energetic properties are critical for predicting the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, give an indication of the molecule's kinetic stability and its ability to participate in chemical reactions. In the case of this compound, the protonation of the pyridine ring is expected to lower the energies of both the HOMO and LUMO, making the molecule more susceptible to nucleophilic attack.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in mapping out the pathways of chemical reactions, identifying transition states, and predicting the selectivity of reactions involving this compound.

Energy Profile Mapping for Chemical Transformations

By calculating the potential energy surface for a reaction, computational methods can map the entire energy profile, from reactants to products, including any intermediates and transition states. This is particularly useful for understanding reactions such as hydrolysis of the ester group or reactions at the pyridine ring.

For the hydrolysis of this compound, computational studies can model the approach of a water molecule or a hydroxide (B78521) ion, the formation of a tetrahedral intermediate, and the final departure of methanol (B129727). The calculated activation energies for each step provide a quantitative measure of the reaction rate.

Prediction of Regioselectivity and Stereoselectivity

For reactions where multiple products are possible, computational chemistry can predict the regioselectivity and stereoselectivity. nih.govrsc.org For instance, in electrophilic aromatic substitution reactions on the pyridine ring of a related molecule, computational models can predict which position is most likely to be attacked by an incoming electrophile. rsc.org Although the pyridinium (B92312) ring in this compound is deactivated towards electrophilic attack, reactions with strong nucleophiles are possible.

Computational tools can calculate the charge distribution and the Fukui functions for the molecule, which indicate the most reactive sites for nucleophilic or electrophilic attack. nih.govresearchgate.net In stereoselective reactions, computational modeling can determine the energies of the different diastereomeric transition states, allowing for the prediction of the major stereoisomer formed. researchgate.netimist.ma

Table 2: Illustrative Calculated Activation Barriers for a Hypothetical Nucleophilic Addition to the Pyridinium Ring This table presents hypothetical data based on typical computational results for similar molecules.

| Position of Attack | Activation Energy (kcal/mol) |

|---|---|

| C-2 | 25.8 |

| C-4 | 22.5 |

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound behaves over time, particularly in solution. These simulations model the interactions between the solute and solvent molecules, offering insights into solvation and conformational flexibility. nih.govresearchgate.net

The explicit inclusion of solvent molecules in MD simulations is crucial for accurately describing the behavior of an ionic compound like this compound. nih.govrsc.orgaps.orgresearchgate.net The chloride counter-ion and the charged pyridinium group will have strong interactions with polar solvent molecules like water. nih.govrsc.org

MD simulations can reveal the structure of the solvation shell around the molecule, showing how water molecules orient themselves around the charged and polar parts of the solute. mdpi.com Furthermore, these simulations can track the conformational changes of the molecule over time, providing information on the flexibility of the molecule and the timescales of different motions. The solvent can significantly influence the conformational preferences of a molecule, and MD simulations are an essential tool for studying these effects. rsc.orgaps.orgresearchgate.net

No Direct Research Found on the In Silico Design of Novel this compound Derivatives

Despite a comprehensive search of scientific literature, no specific theoretical or computational chemistry studies detailing the in silico design of novel derivatives of this compound have been identified.

While a significant body of research exists on the computational design and analysis of various pyridine derivatives for a range of biological targets, this research does not specifically focus on utilizing this compound as a primary scaffold for the design of new molecules. General information regarding the chemical properties of Methyl 3-Pyridylacetate is available, but this does not extend to dedicated studies on its derivatization through computational methods.

The available literature on pyridine analogs often employs techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and pharmacophore modeling to design and evaluate new compounds. However, these studies are centered on different pyridine-containing core structures and are not directly applicable to the specific request for information on this compound derivatives.

Therefore, due to the absence of specific research findings on the in silico design of novel derivatives of this compound, it is not possible to provide a detailed and scientifically accurate article on this subject as requested. The creation of data tables and the presentation of detailed research findings are contingent on the existence of such primary research, which could not be located.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.